

# Comparative Analysis of RORyt Modulators: BMS-986251 and BI 730357

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Look at Two Investigational Oral Therapies for Autoimmune Diseases

In the landscape of oral therapies for autoimmune diseases, the modulation of the Retinoic acid receptor-related orphan receptor gamma t (RORyt) has been a key focus for drug developers. RORyt is a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[1][2] This guide provides a comparative analysis of two such RORyt modulators, **BMS-986251** developed by Bristol Myers Squibb and BI 730357 from Boehringer Ingelheim. Both compounds reached clinical investigation but were ultimately discontinued. This analysis is intended for researchers, scientists, and drug development professionals to provide insights into the challenges and learnings from these programs.

# Mechanism of Action: Targeting the Master Regulator of Th17 Cells

Both **BMS-986251** and BI 730357 are small molecule inhibitors of RORyt.[2][3] **BMS-986251** functions as an inverse agonist, a molecule that binds to the same receptor as an agonist but induces an opposite pharmacological response.[3] BI 730357 is described as an antagonist, which blocks the receptor from being activated by agonists. The primary therapeutic goal of both molecules was to inhibit the RORyt-mediated transcription of genes encoding proinflammatory cytokines, most notably IL-17A and IL-17F, which are central to the pathogenesis of various autoimmune diseases, including psoriasis.

Below is a diagram illustrating the targeted signaling pathway.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of RORyt inhibition.

## **Comparative Efficacy and Potency**

Both molecules demonstrated potent inhibition of the RORyt pathway in preclinical studies. However, their profiles in terms of potency and clinical efficacy showed notable differences.



| Parameter                                            | BMS-986251                                             | BI 730357                                                     | Reference |
|------------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------|-----------|
| Target                                               | RORyt                                                  | RORyt                                                         |           |
| Mechanism                                            | Inverse Agonist                                        | Antagonist                                                    |           |
| RORyt GAL4 Assay<br>(EC50)                           | 12 nM                                                  | Not Reported                                                  |           |
| Human Whole Blood<br>IL-17 Inhibition<br>(IC50/EC50) | 24 nM (EC50)                                           | 140 nM (IC50)                                                 |           |
| Human PBMC IL-22<br>Inhibition (IC50)                | Not Reported                                           | 43 nM                                                         |           |
| Clinical Indication<br>Studied                       | Psoriasis                                              | Psoriasis                                                     |           |
| Phase of<br>Development                              | Discontinued (Phase 1/2)                               | Discontinued (Phase 2)                                        |           |
| Reason for<br>Discontinuation                        | Safety signals (thymic lymphomas in preclinical study) | Limited efficacy and non-human carcinogenicity study findings |           |

## Preclinical and Clinical Findings BMS-986251

**BMS-986251** showed high potency and selectivity in in vitro assays. It was effective in preclinical mouse models of psoriasis, including the imiquimod-induced and IL-23-induced skin inflammation models, where it demonstrated a dose-dependent reduction in skin thickening. A Phase 1/2 clinical trial (NCT03329885) was initiated in healthy subjects and patients with moderate-to-severe psoriasis. However, the development was terminated due to safety concerns arising from a preclinical carcinogenicity study that showed an increased incidence of thymic lymphomas in mice.

## BI 730357



BI 730357 also demonstrated potent inhibition of IL-17 and IL-22 production in human cells. In a Phase II clinical trial (NCT03635099) in patients with moderate-to-severe plaque psoriasis, BI 730357 showed a dose-dependent improvement in psoriasis symptoms. The highest efficacy was observed at a dose of 200 mg once daily, with 30% of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at 12 weeks, compared to 0% in the placebo group. Despite this, the long-term extension trial was discontinued due to limited efficacy and concerns from a non-human carcinogenicity study.

# Experimental Protocols RORyt GAL4 Reporter Assay (for BMS-986251)

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORyt.





Click to download full resolution via product page

### Figure 2: Workflow for the RORyt GAL4 reporter assay.

#### Methodology:

- Cell Line: Jurkat cells are commonly used as they are a human T-lymphocyte cell line.
- Transfection: Cells are co-transfected with two plasmids:
  - One expressing a fusion protein of the RORyt ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD).
  - A second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
- Compound Incubation: Transfected cells are incubated with varying concentrations of the test compound (e.g., BMS-986251).
- Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
- Data Analysis: The EC50 value is calculated, representing the concentration of the compound that causes a 50% reduction in luciferase activity.

## **Human Whole Blood IL-17 Inhibition Assay**

This ex vivo assay assesses the ability of a compound to inhibit cytokine production in a more physiologically relevant matrix.

#### Methodology:

- Blood Collection: Freshly drawn human whole blood is collected from healthy donors.
- Compound Pre-incubation: The blood is pre-incubated with different concentrations of the test compound (BMS-986251 or BI 730357).
- Stimulation: The blood is then stimulated with a cocktail of agents (e.g., anti-CD3/anti-CD28 antibodies or phorbol 12-myristate 13-acetate (PMA)/ionomycin) to induce T-cell activation



and cytokine production.

- Incubation: The stimulated blood is incubated for a defined period (e.g., 24-48 hours).
- Cytokine Measurement: Plasma is separated, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay platforms.
- Data Analysis: The IC50 value is determined, which is the concentration of the compound that inhibits IL-17 production by 50%.

## **Summary and Outlook**

The development of both **BMS-986251** and BI 730357 highlights the significant challenges in targeting the RORyt pathway. While both compounds demonstrated potent in vitro activity and some evidence of clinical efficacy, their development was halted due to safety concerns and limited clinical benefit, respectively.

The case of **BMS-986251** underscores the critical importance of thorough preclinical safety assessment, as the on-target effect of RORyt inhibition in the thymus may have contributed to the observed toxicity. For BI 730357, the modest efficacy, even at high doses, suggests that targeting RORyt alone may not be sufficient to achieve the level of disease control offered by biologic therapies targeting IL-17 or IL-23 directly.

These findings provide valuable lessons for the future development of RORyt modulators. Future efforts may need to focus on developing molecules with different safety profiles, potentially through greater selectivity or by exploring alternative binding modes. Furthermore, combination therapies or targeting patient populations with specific molecular drivers of disease may be necessary to unlock the full therapeutic potential of RORyt inhibition. The data from these discontinued programs remain a valuable resource for the scientific community in the ongoing guest for safe and effective oral treatments for autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORyt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Pyrazinone RORy Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-986251 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Comparative Analysis of RORyt Modulators: BMS-986251 and BI 730357]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860199#comparative-analysis-of-bms-986251-and-bi-730357]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com